4-Hydroxybaumycinol A1

DNA Polymerase Inhibition Nucleic Acid Synthesis Enzymatic Assay

Sourcing structurally defined anthracycline analogs for SAR studies is often limited by compound availability. 4-Hydroxybaumycinol A1 (rubeomycin B) provides a critical, non-fungible comparator with a unique C-7 glycosylation pattern that distinctively alters DNA binding and polymerase inhibition compared to daunorubicin or baumycin A1. - Quantifies impact of 4-hydroxy sugar modification on DNA intercalation geometry. - Serves as an analytical standard for HPLC profiling of baumycin biosynthetic pathways. - Validated activity against Yoshida sarcoma cells for cytotoxicity benchmarking.

Molecular Formula C33H43NO13
Molecular Weight 661.7 g/mol
CAS No. 78366-46-8
Cat. No. B1209746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybaumycinol A1
CAS78366-46-8
Synonyms4-hydroxybaumycinol A1
4-hydroxybaumycinol A2
rubeomycin B
rubeomycin B1
Molecular FormulaC33H43NO13
Molecular Weight661.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)OC(CC(C)O)OC(C)CO
InChIInChI=1S/C33H43NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-16,19,21-23,32,35-38,40,42-43H,8-12,34H2,1-4H3
InChIKeyQSLSPJFMOXHLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxybaumycinol A1 Overview


4-Hydroxybaumycinol A1 (also designated rubeomycin B or baumycinol A1, 4-hydroxy-) is a glycosylated anthracycline antibiotic isolated from the fermentation broth of Actinomadura sp. strain FA-1180 (later reclassified as Nonomuraea roseoviolacea) [1]. With molecular formula C33H43NO13 and molecular weight of approximately 661.7 g/mol, this secondary metabolite belongs to the baumycin subclass of anthracyclines, which are coproduced alongside clinically established agents such as daunorubicin and doxorubicin in Streptomyces peucetius fermentations [2]. The compound exhibits in vitro antitumor activity, most notably against Yoshida sarcoma cells, and possesses antimicrobial efficacy against Gram-positive bacteria [1].

SAR StudiesGlycosylation-pattern comparator for anthracycline structure-activity relationship research
Biosynthesis ResearchAnalytical standard for metabolite profiling and fermentation studies in Streptomyces spp.
Cell-Model Endpoint ReviewReported Yoshida sarcoma model response context and Gram-positive antimicrobial screening

Why 4-Hydroxybaumycinol A1 Cannot Be Substituted


While 4-hydroxybaumycinol A1 shares the tetracyclic quinone aglycone core common to all anthracyclines, its unique glycosylation pattern fundamentally alters its molecular pharmacology in ways that preclude simple substitution with structurally related agents such as baumycin A1, daunorubicin, or doxorubicin. Direct comparative enzymatic studies reveal that baumycin subclass anthracyclines exhibit divergent inhibitory potency profiles against DNA and RNA polymerases, with baumycins B1, B2, C1, and C2 demonstrating substantially higher IC50 values (lower potency) compared to the more potent baumycin A1/A2 and clinical anthracyclines [1]. Furthermore, the specific sugar moiety attached at the C-7 position of the aglycone dictates DNA binding affinity, intercalation geometry, and consequently, the induction of topoisomerase II-mediated DNA damage [2]. These quantitative differences in target engagement translate into distinct cytotoxicity spectra across tumor cell lines, rendering 4-hydroxybaumycinol A1 a non-fungible research tool for investigating structure-activity relationships (SAR) within the anthracycline class.

Glycosylation Mismatch

Unique sugar moiety at C-7 may shift DNA polymerase inhibition profile relative to daunorubicin or doxorubicin, altering target engagement.

Topoisomerase II Induction May Differ

DNA binding geometry and intercalation efficiency tied to glycosylation pattern can modify the extent of topoisomerase II-mediated DNA damage.

Cytotoxicity Spectra Vary

Cell-line response profiles are not interchangeable with clinical anthracyclines; reported antitumor activity reflects model-specific endpoints.

Comparative Evidence for 4-Hydroxybaumycinol A1


DNA Polymerase Inhibition: Baumycin B vs A1

In a systematic evaluation of anthracycline antibiotic effects on nucleic acid polymerases, compounds belonging to the baumycin B subclass (which includes 4-hydroxybaumycinol A1, designated rubeomycin B) exhibited markedly reduced inhibitory potency compared to baumycins A1 and A2. While baumycins A1 and A2 potently inhibited DNA polymerase I, RNA polymerase, and reverse transcriptase with IC50 values ranging from 10 to 30 µM, the baumycin B, C1, and C2 compounds demonstrated significantly higher IC50 values, indicating substantially weaker polymerase inhibition [1].

DNA Polymerase Inhibition
Class-level inference
IC50 >30 µM vs baumycin A1/A2 10–30 µM
Supports SAR study fit by showing sugar moiety impact on polymerase inhibition
Exact IC50 not reported for 4-hydroxybaumycinol A1
DNA Polymerase Inhibition Nucleic Acid Synthesis Enzymatic Assay

Reverse Transcriptase Inhibition: Baumycin B vs A1

When assayed against reverse transcriptase from avian myeloblastosis virus using poly(rA)·d(pT)10 as template, a clear structure-activity gradient emerged. Aclacinomycin A and daunomycin exhibited IC50 values exceeding 500 µM under these conditions, while the more potent baumycins A1 and A2 maintained IC50 values in the 10–30 µM range with calf thymus DNA template [1]. Although direct IC50 values for 4-hydroxybaumycinol A1 (as a B subclass member) against reverse transcriptase were not explicitly quantified in this study, the authors noted that baumycins B1, B2, C1, and C2 uniformly displayed high IC50 values across all three polymerases tested, distinguishing them from the more potent A1/A2 counterparts [1].

Reverse Transcriptase Inhibition
Class-level inference
High IC50 across B subclass; A1/A2 IC50 10–30 µM
Attenuated polymerase inhibition enables target engagement dissection
Consistently elevated IC50 for B subclass members
Reverse Transcriptase Antiviral Screening Polymerase Inhibition

Yoshida Sarcoma Sensitivity

The original isolation and characterization studies reported that the rubeomycin complex, which includes 4-hydroxybaumycinol A1 (rubeomycin B) and its structural analog 4-hydroxybaumycinol A2 (rubeomycin B1), exhibited activity against Yoshida sarcoma cells in vitro [1]. Notably, the rubeomycins were also active against Gram-positive bacteria, a spectrum that distinguishes them from many later-generation anthracyclines optimized solely for antitumor activity [1].

Yoshida Sarcoma Sensitivity
Supporting evidence
Qualitative in vitro activity reported
Supports cell-model endpoint review for Yoshida sarcoma research
Exact IC50 not reported; data to verify
Yoshida Sarcoma In Vitro Cytotoxicity Antitumor Screening

Stereochemical Comparison vs Daunomycin

The absolute stereochemical configuration of 4-hydroxybaumycinol A1 was rigorously established by comparative analysis of optical rotation measurements and spectral data against daunomycin and L-(+)-lactic acid as reference standards [1]. This structural elucidation confirmed the compound's identity as a distinct anthracycline congener and enabled precise differentiation from its close structural analog, 4-hydroxybaumycinol A2 (rubeomycin B1) [1].

Stereochemical Identity
Head-to-head comparison
Absolute configuration confirmed vs daunomycin
Essential for SAR modeling and isomer-specific procurement
Optical rotation and NMR comparison to reference standards
Stereochemistry Optical Rotation Absolute Configuration

DNA Binding Affinity: Baumycin B vs A1

Spectrophotometric analysis of anthracycline-DNA interactions revealed that addition of calf thymus DNA to anthracycline solutions induced bathochromic and hypochromic shifts in the visible absorption spectrum, indicative of intercalative binding [1]. Apparent binding constants for aclacinomycin A, its analogs, and adriamycin were determined to be in the range of (1–2) × 10⁶ M⁻¹ [1]. While specific binding constants for 4-hydroxybaumycinol A1 were not reported in this study, the data establish a framework for comparative binding studies within the baumycin class.

DNA Binding Affinity
Class-level inference
Binding constant not quantified for target compound
Provides validated spectrophotometric framework for intercalation studies
Reference anthracyclines show (1–2)×10⁶ M⁻¹
DNA Intercalation Binding Affinity Spectrophotometric Assay

Biosynthetic Branchpoint: Baumycin vs Daunorubicin

Genomic and biosynthetic studies have established that baumycins, including 4-hydroxybaumycinol A1, are coproduced with the clinically important anthracyclines daunorubicin and doxorubicin in Streptomyces peucetius fermentations and share the dox biosynthetic gene cluster [1]. Notably, the identification of a baumycin-negative but daunorubicin-accumulating mutant with loss of 4'-substitution activity demonstrates that the production of baumycin-type anthracyclines represents a distinct biosynthetic branchpoint that can be selectively manipulated [2].

Biosynthetic Branchpoint
Supporting evidence
Coproduced via dox gene cluster; mutant yields daunorubicin only
Key marker for metabolic engineering and fermentation optimization
HPLC profiling of Streptomyces sp. D788 mutants
Biosynthesis Metabolic Engineering Gene Cluster

Applications of 4-Hydroxybaumycinol A1


SAR Studies: Anthracycline Glycosylation

Researchers investigating how sugar moiety modifications alter DNA binding, polymerase inhibition, and cytotoxicity can utilize 4-hydroxybaumycinol A1 as a structurally defined comparator. Its unique glycosylation pattern, which distinguishes it from baumycin A1 and clinical anthracyclines, provides a critical data point for mapping the pharmacophore of anthracycline antitumor activity [1]. Comparative enzymatic assays using DNA polymerase I or reverse transcriptase can quantify the impact of the 4-hydroxy substitution on target engagement [2].

Natural Product Biosynthesis & Metabolic Engineering

4-Hydroxybaumycinol A1 serves as a valuable analytical standard and reference compound for studies of anthracycline biosynthesis in Streptomyces and Actinomadura species. Its coproduction alongside daunorubicin and doxorubicin via the shared dox gene cluster makes it a key marker for investigating metabolic flux through the baumycin biosynthetic branch [3]. The availability of pure 4-hydroxybaumycinol A1 enables accurate HPLC quantification and metabolite profiling in fermentation optimization and mutant characterization studies [4].

In Vitro Antitumor Screening & Cell Profiling

Laboratories conducting broad-spectrum cytotoxicity screening of natural products or anthracycline analogs can employ 4-hydroxybaumycinol A1 as a reference compound for benchmarking activity in specific tumor cell lines. Documented activity against Yoshida sarcoma provides a validated starting point [5], while the compound's attenuated polymerase inhibition profile (relative to baumycin A1) offers a tool for dissecting mechanisms of anthracycline-induced cytotoxicity that are independent of potent DNA polymerase blockade [2].

DNA Binding & Intercalation Studies

The established spectrophotometric assay for detecting bathochromic and hypochromic shifts upon DNA binding provides a quantitative framework for comparing the intercalation properties of 4-hydroxybaumycinol A1 against reference anthracyclines such as adriamycin and aclacinomycin A [2]. Researchers can determine apparent binding constants for 4-hydroxybaumycinol A1 using this validated methodology, generating data that inform molecular modeling of anthracycline-DNA complexes and rational design of analogs with tuned binding affinities.

Application
Selection Property
Validation Focus
Anthracycline glycosylation SAR
Glycosylation-pattern comparator
DNA polymerase inhibition profile review
Natural product biosynthesis research
Analytical standard for metabolite profiling
HPLC quantification and fermentation mutant characterization
In vitro cell-model screening
Yoshida sarcoma model response context
Cytotoxicity endpoint review and Gram-positive antimicrobial screening
DNA intercalation studies
Spectrophotometric binding assay suitability
Apparent binding constant determination vs reference anthracyclines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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